[(2s)-2-Amino-3-methylbutyl](ethyl)amine
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Overview
Description
[(2s)-2-Amino-3-methylbutyl](ethyl)amine is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2s)-2-Amino-3-methylbutyl](ethyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbutan-1-ol and ethylamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency.
Catalysts: The use of catalysts such as palladium or nickel can enhance reaction rates and selectivity.
Purification: The final product is purified using techniques like distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
[(2s)-2-Amino-3-methylbutyl](ethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Substituted amines, amides
Scientific Research Applications
[(2s)-2-Amino-3-methylbutyl](ethyl)amine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can act as a ligand in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of [(2s)-2-Amino-3-methylbutyl](ethyl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-N-Ethyl-2-methylbutane-1,2-diamine
- (2S)-1-N-Ethyl-3-methylpentane-1,2-diamine
- (2S)-1-N-Ethyl-3-methylbutane-1,3-diamine
Uniqueness
[(2s)-2-Amino-3-methylbutyl](ethyl)amine is unique due to its specific chiral center and the arrangement of its amine groups. This configuration imparts distinct chemical reactivity and biological activity compared to its structural analogs. The compound’s unique properties make it valuable in applications requiring enantiomerically pure substances.
Properties
IUPAC Name |
(2S)-1-N-ethyl-3-methylbutane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-9-5-7(8)6(2)3/h6-7,9H,4-5,8H2,1-3H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYXZCWXDBXVIS-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC[C@H](C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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